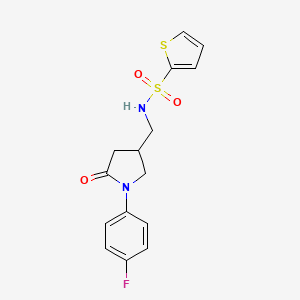

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It is a key structural component in many pharmaceuticals and agrochemicals . Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam structure . The combination of these two structures could potentially lead to a compound with interesting biological activities.

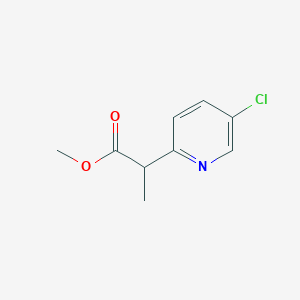

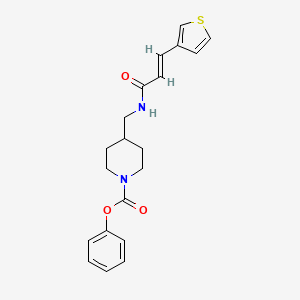

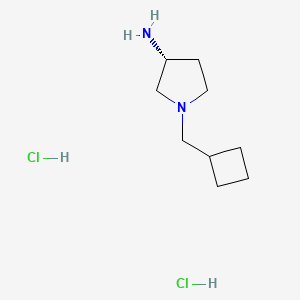

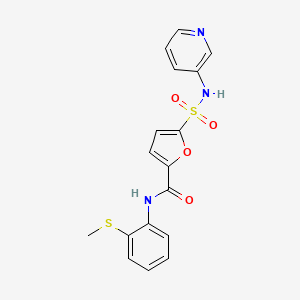

Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring attached to a pyrrolidinone group via a methylene bridge. The pyrrolidinone group would also have a 4-fluorophenyl group attached to it .Chemical Reactions Analysis

Thiophene and pyrrolidinone moieties can undergo a variety of chemical reactions. Thiophenes can participate in electrophilic aromatic substitution reactions, while pyrrolidinones can undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents but insoluble in water . The physical and chemical properties of the specific compound would depend on the exact structure and substituents.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-Inflammatory Properties: Thiophene derivatives exhibit anti-inflammatory activity. Researchers have explored their potential as anti-inflammatory agents, making them valuable candidates for drug development . These compounds may modulate inflammatory pathways and alleviate conditions associated with inflammation.

Anti-Psychotic and Anti-Anxiety Effects: Studies suggest that thiophene-based molecules possess anti-psychotic and anxiolytic properties. Their interactions with neurotransmitter systems make them intriguing targets for mental health therapeutics .

Anti-Cancer Activity: Thiophene derivatives have demonstrated anti-cancer potential. They may inhibit tumor growth by interfering with cell division or signaling pathways. Researchers continue to investigate their efficacy against various cancer types .

Antioxidant Properties: Thiophenes exhibit antioxidant activity, protecting cells from oxidative stress. Their ability to scavenge free radicals contributes to their potential health benefits .

Kinase Inhibition: Certain thiophene-containing compounds act as kinase inhibitors. Kinases play crucial roles in cell signaling, and inhibiting them can modulate cellular processes. These molecules are promising for targeted therapies .

Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, affecting hormonal responses. Researchers explore their potential in hormone-related disorders and women’s health .

Material Science Applications

Light-Emitting Diodes (LEDs): Thiophene derivatives find use in the fabrication of organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for emitting light in OLED displays and lighting systems .

Conclusion

“N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide” represents a versatile compound with applications spanning medicinal chemistry and material science. Its diverse properties continue to inspire research and innovation in these fields . If you have any further questions or need additional details, feel free to ask! 😊

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S2/c16-12-3-5-13(6-4-12)18-10-11(8-14(18)19)9-17-23(20,21)15-2-1-7-22-15/h1-7,11,17H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMLJZBIWWZFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662692.png)

![1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2662693.png)

![2-Amino-4-(2-methoxyphenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2662694.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2662701.png)

![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2662712.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2662715.png)